molecular formula C26H34N8O B560418 Lerociclib CAS No. 1628256-23-4

Lerociclib

Cat. No. B560418
CAS RN: 1628256-23-4
M. Wt: 474.613
InChI Key: YPJRHEKCFKOVRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lerociclib, also known as GB491, is a highly selective oral CDK4/6 inhibitor used for the treatment of breast cancer . It was introduced by G1 Therapeutics and is currently being used in various parts of Asia .


Synthesis Analysis

The synthesis of Lerociclib involves the inhibition of cyclin-dependent kinases (CDK) 4/6 . The CDK4/6 complex acts as a checkpoint during the cell cycle transition from cell growth (G1) to DNA synthesis (S) phase . Its deregulation or overexpression induces abnormal cell proliferation and cancer development .


Molecular Structure Analysis

The molecular formula of Lerociclib is C26H34N8O . Its InChI Key is YPJRHEKCFKOVRT-UHFFFAOYSA-N . The structure can be viewed in the IUPHAR/BPS Guide to PHARMACOLOGY.


Chemical Reactions Analysis

Lerociclib, like other CDK4/6 inhibitors, interrupts the proliferation of malignant cells by inhibiting the progression through the cell cycle . This is achieved by inhibiting two proteins called cyclin-dependent kinase 4 and 6 (CDK4/6) .


Physical And Chemical Properties Analysis

Lerociclib has a molecular weight of 474.613 . It has 8 hydrogen bond acceptors, 2 hydrogen bond donors, 4 rotatable bonds, and a topological polar surface area of 91.21 .

Scientific Research Applications

Breast Cancer Treatment

Lerociclib is being investigated for its efficacy in combination with other drugs like fulvestrant for treating hormone receptor-positive, Her2-negative locally advanced or metastatic breast cancer. Clinical trial NCT02983071 is focused on this application .

Cell Cycle Regulation in Cancer

Research has highlighted the role of Lerociclib as a CDK 4/6 inhibitor, which is crucial in regulating cell division. Dysregulated cell proliferation, often due to anomalies in cell cycle kinase activation, is a common pathological mechanism in cancer, and Lerociclib’s inhibition of CDK4/6 is a promising therapeutic approach .

Lung Cancer Treatment

Lerociclib has shown potential in synergizing with tyrosine kinase inhibitors (TKIs) targeting EGFR, ALK, and RET in lung cancer cell lines. It also enhances the efficacy of drugs like osimertinib and crizotinib in patient-derived xenograft (PDX) models harboring EGFR or ALK mutations .

Advanced HR+/HER2- Breast Cancer

A Phase 1b/2a study assesses lerociclib dose escalation in combination with fulvestrant for patients with metastatic or locally advanced HR+/HER2- breast cancer that had progressed following endocrine therapy .

Safety And Hazards

Lerociclib may be harmful if swallowed . It may cause damage to organs through prolonged or repeated exposure . It is recommended to wear protective gloves, eye protection, and impervious clothing when handling Lerociclib .

Future Directions

Research is ongoing into the novel CDK4/6 inhibitors like Lerociclib . It is being studied in combination with other targeted therapies or chemotherapy in lung and breast cancer . The design and development of effective CDK4/6 inhibitors are increasingly becoming a promising cancer therapy .

properties

IUPAC Name

4-[[5-(4-propan-2-ylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N8O/c1-18(2)32-10-12-33(13-11-32)20-6-7-22(27-16-20)30-25-28-15-19-14-21-24(35)29-17-26(8-4-3-5-9-26)34(21)23(19)31-25/h6-7,14-16,18H,3-5,8-13,17H2,1-2H3,(H,29,35)(H,27,28,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJRHEKCFKOVRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lerociclib

CAS RN

1628256-23-4
Record name Lerociclib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628256234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lerociclib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16218
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LEROCICLIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBH8AY6ENB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.